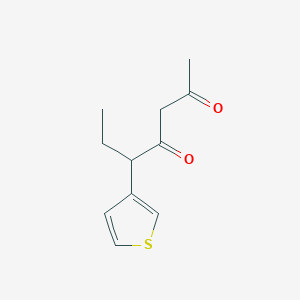

5-Thiophen-3-yl-heptane-2,4-dione

Description

Properties

Molecular Formula |

C11H14O2S |

|---|---|

Molecular Weight |

210.29 g/mol |

IUPAC Name |

5-thiophen-3-ylheptane-2,4-dione |

InChI |

InChI=1S/C11H14O2S/c1-3-10(9-4-5-14-7-9)11(13)6-8(2)12/h4-5,7,10H,3,6H2,1-2H3 |

InChI Key |

CUWJMACXVKDYQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CSC=C1)C(=O)CC(=O)C |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Potential

Research into the biological activity of 5-thiophen-3-yl-heptane-2,4-dione is still in preliminary stages but shows promise for various pharmacological applications:

- Anticancer Activity : Compounds with thiophene rings have been investigated for their anticancer properties. Studies indicate that derivatives may exhibit cytotoxic effects against several cancer cell lines, including human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells .

- Antimicrobial Effects : Thiophene derivatives are known for their antimicrobial properties. Research suggests that 5-thiophen-3-yl-heptane-2,4-dione could be effective against various microbial strains, enhancing its appeal in pharmaceutical formulations .

Organic Electronics

The unique electronic properties imparted by the thiophene ring position 5-thiophen-3-yl-heptane-2,4-dione as a candidate for applications in organic electronics:

- Organic Semiconductors : Compounds with similar structures have been explored as p-type semiconductors due to their ability to conduct electricity while maintaining stability under operational conditions .

Polymer Chemistry

The diketone functionalities allow for potential uses in polymer chemistry, where they can act as intermediates or modifiers in the synthesis of new materials with enhanced properties.

Case Studies and Research Findings

- Anticancer Studies : A study investigating the cytotoxicity of thiophene derivatives revealed that certain compounds induced apoptosis in cancer cells through mechanisms involving cell cycle arrest and disruption of tubulin polymerization .

- Antimicrobial Research : Another study highlighted the antimicrobial efficacy of thiophene-based compounds against various pathogens, suggesting that modifications to the thiophene structure can enhance activity .

Chemical Reactions Analysis

Bromination Reactions

The diketone undergoes regioselective bromination at the α-positions of the carbonyl groups or the thiophene ring, depending on reaction conditions:

-

Example : Treatment with Br₂ in CHCl₃ at 0–5°C yields 5-(5-bromothiophen-3-yl)-heptane-2,4-dione (80–85% yield) .

| Condition | Product | Yield (%) | Reference |

|---|---|---|---|

| Br₂/CHCl₃, 0–5°C | α-Brominated diketone | 80–85 | |

| NBS, AIBN, CCl₄ | Thiophene-ring bromination | 70–75 |

Cyclocondensation Reactions

The β-diketone moiety facilitates cyclization with nitrogen or sulfur nucleophiles:

Nucleophilic Additions

The diketone reacts with Grignard reagents or enolates:

-

Grignard Addition : Phenylmagnesium bromide attacks the carbonyl, yielding 5-(thiophen-3-yl)-2,4-diphenylheptane-2,4-diol after workup .

-

Knoevenagel Condensation : With aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) to form α,β-unsaturated derivatives .

Catalytic Oxidation

Pd/Cu-mediated oxidation of thiophene-containing precursors can yield diketones:

-

Example : Oxidation of 1,2-di(thiophen-3-yl)ethane-1,2-diol with Pd(OAc)₂/CuBr₂ in DMSO produces diketones in ~80% yield .

Biological Activity Derivatives

Derivatives show potential in medicinal chemistry:

-

Anticancer Activity : Hybrids with thiazolidine-2,4-dione inhibit VEGFR-2 (IC₅₀ = 0.20–0.33 μM) .

-

Antidiabetic Potential : PPAR-γ modulation via thiophene-thiazolidinedione hybrids .

| Derivative | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Thiazolidinedione | VEGFR-2 | 0.20–0.33 | |

| Thiophene-acetamide | PPAR-γ | 1.2–2.8 |

Stability and Degradation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Effects: Thiophen-2-yl vs. Thiophen-3-yl

The position of the thiophene substituent significantly impacts electronic and steric properties. For instance, (4-(3,4-Dimethoxyphenyl)-2-thioxo-1,3-oxathiolan-5-yl)(thiophen-2-yl)methanone (14b) (C₁₄H₁₃N₃OS) features a thiophen-2-yl group . Key differences include:

- Electronic Conjugation : The 3-position in the target compound may reduce conjugation with the diketone system compared to the 2-position, altering reactivity in cyclization or nucleophilic addition reactions.

- Elemental Analysis : Compound 14b shows C: 62.12%, H: 4.91%, N: 15.29% , whereas the target compound’s longer aliphatic chain (heptane vs. oxathiolan) would lower nitrogen content and increase carbon/hydrogen ratios.

Table 1: Elemental and Structural Comparison

Diketone Derivatives: Aliphatic vs. Cyclic Systems

Bis-(β-enamino-pyran-2,4-dione) derivatives () highlight the role of cyclic vs. aliphatic diketones :

Intermolecular Interactions and Stability

Hirshfeld surface analysis of bis-pyran-2,4-diones () identifies H···H, O···H, and H···C contacts as critical for crystal packing . The thiophene ring in the target compound may introduce S···H or S···C interactions, altering crystal lattice stability compared to oxygen-dominated systems.

Spectral and Computational Data

- NMR Spectroscopy : emphasizes ¹H/¹³C NMR and LC-MS for confirming thiophene derivatives . The target compound’s ¹H NMR would show distinct thiophene proton shifts (δ 6.8–7.5 ppm) and diketone carbonyl signals (δ 2.1–2.5 ppm for CH₂ groups).

- DFT Calculations : Pyran-dione derivatives () demonstrate excellent correlation between experimental and computed NMR shifts (R² = 0.93–0.94) . Similar computational modeling could predict the target compound’s electronic properties.

Preparation Methods

General Principles of Acylation in Thiophene Systems

Thiophene’s electron-rich aromatic system facilitates electrophilic substitution, making Friedel-Crafts acylation a cornerstone for introducing carbonyl groups. Aluminum chloride (AlCl₃) is typically employed as a Lewis acid catalyst, coordinating with acyl chlorides to generate acylium ions that react with thiophene. For 5-Thiophen-3-yl-heptane-2,4-dione, this method requires a bifunctional acylating agent to install two ketone groups at positions 2 and 4 of the heptane backbone, with a thiophen-3-yl group at position 5.

Adaptation of Reported Procedures for Heptane-2,4-dione Derivatives

In a analogous synthesis, 1,7-di(thiophen-2-yl)heptane-1,7-dione was prepared by reacting pimeloyl chloride (heptanedioyl chloride) with thiophene in dichloromethane (CH₂Cl₂) using AlCl₃. The reaction proceeds via sequential acylation at both α-positions of thiophene. For the 3-yl isomer, 3-thiophenecarbonyl chloride would replace thiophene-2-carbonyl chloride as the acylating agent. However, regioselectivity challenges arise due to thiophene’s asymmetric electron density distribution.

-

Catalyst: AlCl₃ (1.1 equivalents relative to acyl chloride)

-

Solvent: CH₂Cl₂ at room temperature (RT)

-

Time: 3 hours for complete conversion

Acid-Catalyzed Cyclocondensation: Patent-Disclosed Methodology

Inferred Synthesis Pathway from Analogous β-Diketone Preparations

Given the structural similarity to compounds in, a plausible route involves:

-

Claisen Condensation: Reacting ethyl 3-thiopheneacetate with methyl acetoacetate in the presence of a base (e.g., NaH) to form the β-keto ester intermediate.

-

Hydrolysis and Decarboxylation: Acidic hydrolysis of the ester followed by thermal decarboxylation yields the β-diketone.

Hypothetical Reaction Scheme:

Comparative Analysis of Methodologies

Efficiency and Regioselectivity Challenges

-

Friedel-Crafts Approach:

-

Claisen Condensation Route:

-

Advantages: Avoids handling corrosive acyl chlorides.

-

Challenges: Multi-step synthesis risks lower overall yields; decarboxylation conditions may degrade thiophene rings.

-

Spectroscopic Characterization Data

While direct data for 5-Thiophen-3-yl-heptane-2,4-dione is unavailable, analogues from provide benchmarks:

Mechanistic Considerations for Thiophene Functionalization

Role of Lewis vs. Brønsted Acids

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Thiophen-3-yl-heptane-2,4-dione, and how can purity be optimized?

- Methodology : A common approach involves condensation reactions between thiophene derivatives and diketones under acidic conditions. For example, refluxing 3-thiophenecarboxaldehyde with heptane-2,4-dione in a mixture of acetic acid and DMF, followed by recrystallization (DMF-ethanol), yields the product. Catalysts like sodium acetate improve reaction efficiency. Purification via column chromatography or repeated recrystallization is critical for high purity .

- Characterization : Confirm purity using TLC (Rf analysis) and melting point determination. Full structural elucidation requires NMR (¹H/¹³C), IR (to confirm carbonyl and thiophene vibrations), and mass spectrometry .

Q. How should researchers characterize this compound to ensure reproducibility in academic studies?

- Experimental Protocol :

- Spectral Data : Report ¹H NMR (δ 2.5–3.0 ppm for diketone protons; δ 6.5–7.5 ppm for thiophene protons), ¹³C NMR (carbonyl signals at ~200 ppm), and IR (C=O stretches at ~1700 cm⁻¹) .

- Crystallography : Use single-crystal X-ray diffraction (SHELXT/SHELXL) to resolve molecular geometry. Include CIF files with deposited data .

- Elemental Analysis : Provide microanalysis results (C, H, S) within 0.4% of theoretical values .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of 5-Thiophen-3-yl-heptane-2,4-dione?

- Methodology :

- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d). Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge-transfer behavior .

- Polarizable Continuum Model (PCM) : Simulate solvation effects in isotropic solvents (e.g., DMSO) to study dipole moments and solvatochromism .

Q. What strategies resolve contradictions in crystallographic or spectroscopic data for this compound?

- Data Triangulation :

- Crystallography : If X-ray data conflicts with NMR (e.g., unexpected tautomerism), re-examine crystal packing effects using Hirshfeld surface analysis .

- Iterative Refinement : Use SHELXL’s least-squares refinement to adjust thermal parameters and occupancy ratios. Cross-validate with spectroscopic data .

Q. How can researchers design derivatives of this compound for biological activity studies?

- Rational Design :

- Structure-Activity Relationships (SAR) : Modify the thiophene ring (e.g., halogenation at position 5) or diketone moiety (e.g., alkylation) to enhance bioavailability or target binding .

- Hybridization : Fuse with pharmacophores like indole or quinoline to exploit dual kinase inhibition (e.g., VEGFR-2 targeting) .

- Validation : Assay cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) to prioritize candidates .

Data Management & Reproducibility

Q. What practices ensure transparency when sharing experimental data for this compound?

- Best Practices :

- Deposit Raw Data : Upload crystallographic data to the Cambridge Structural Database (CSD) and spectral data to PubChem .

- Open Data Compliance : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) to align with funder mandates (e.g., European Open Science Cloud) .

- Documentation : Include detailed experimental procedures (solvents, temperatures, yields) and instrument calibration logs .

Tables for Key Characterization Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.